molecular formula C21H22ClN3OS B2784825 1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897488-91-4

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B2784825
CAS RN: 897488-91-4
M. Wt: 399.94
InChI Key: HDSGYUYVQSCCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . Benzothiazoles are an important class of heterocyclic compounds that exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For similar compounds, 1 H NMR, 13 C NMR, and mass spectral techniques have been used .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel class of compounds, including derivatives similar to the specified chemical structure, has been synthesized and evaluated for their potential in treating various conditions. These compounds have shown promising results in cytotoxic activity against tumor cells, highlighting their potential as anticancer agents. For instance, the synthesis of isoxazolines linked via piperazine to 2-benzoisothiazoles has demonstrated potent apoptotic effects in mammalian cancer cells, indicating a new avenue for antineoplastic therapies (Byrappa et al., 2017).

Antimicrobial Activities

Research has also focused on the antimicrobial properties of similar compounds. The creation of new 1,2,4-triazole derivatives has shown effectiveness in combating microbial infections, with some compounds exhibiting significant activity against various bacteria and fungi (Bektaş et al., 2010). This suggests the potential use of these compounds in developing new antimicrobial treatments.

Antitubercular Activity

Further studies include the design and synthesis of derivatives aimed at treating tuberculosis. Some compounds have demonstrated moderate to good activity against Mycobacterium tuberculosis strains, presenting a promising approach for tackling this challenging disease (Naidu et al., 2016).

Anticancer and Docking Studies

The anticancer activity and docking studies of novel N-phenyl derivatives have highlighted their efficacy against various human cancer cell lines. These studies suggest that the structural optimization and modification of such compounds can lead to significant improvements in their therapeutic potential, offering new strategies for cancer treatment (Boddu et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds is often related to their biological activity. For instance, some benzothiazole derivatives have shown antibacterial activity .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new derivatives with improved biological activity.

properties

IUPAC Name

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-15-7-9-17(22)20-19(15)23-21(27-20)25-13-11-24(12-14-25)18(26)10-8-16-5-3-2-4-6-16/h2-7,9H,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGYUYVQSCCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.